molecular formula C6H12Ca2O13P2 B8071386 D-Fructose-1,6-diphosphate dicalcium salt

D-Fructose-1,6-diphosphate dicalcium salt

Cat. No.: B8071386
M. Wt: 434.26 g/mol
InChI Key: OQYFCJZUNVYWMU-PWVOXRODSA-J
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Description

D-Fructose-1,6-diphosphate dicalcium salt (CAS: 6055-82-9) is a calcium-bound derivative of fructose-1,6-bisphosphate (FBP), a key intermediate in glycolysis and gluconeogenesis. Its molecular formula is C₆H₁₀Ca₂O₁₂P₂, with a molecular weight of 416.24 g/mol . Structurally, it consists of a fructose backbone phosphorylated at the 1 and 6 positions, coordinated with two calcium ions.

The dicalcium salt form enhances stability compared to the free acid, making it suitable for pharmaceutical formulations. Calcium ions may also modulate cellular calcium signaling pathways, influencing its biological effects .

Properties

IUPAC Name

dicalcium;(3S,4R,5R)-1,3,4,5,6-pentahydroxyhexan-2-one;phosphonato phosphate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O6.2Ca.H4O7P2/c7-1-3(9)5(11)6(12)4(10)2-8;;;1-8(2,3)7-9(4,5)6/h3,5-9,11-12H,1-2H2;;;(H2,1,2,3)(H2,4,5,6)/q;2*+2;/p-4/t3-,5-,6-;;;/m1.../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQYFCJZUNVYWMU-PWVOXRODSA-J
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(=O)CO)O)O)O)O.[O-]P(=O)([O-])OP(=O)([O-])[O-].[Ca+2].[Ca+2]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H]([C@H]([C@@H](C(=O)CO)O)O)O)O.[O-]P(=O)([O-])OP(=O)([O-])[O-].[Ca+2].[Ca+2]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12Ca2O13P2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Stepwise Synthesis Protocol

  • Ferric Salt Precipitation :
    A fermentation broth containing FDP is treated with ferric chloride (FeCl₃) and sodium hydroxide (NaOH) at pH 2.0–2.5. The reaction forms an insoluble ferric salt:

    3FDPH4+4FeCl3(FDP)3Fe4+12HCl3 \, \text{FDPH}_4 + 4 \, \text{FeCl}_3 \rightarrow (\text{FDP})_3\text{Fe}_4 \downarrow + 12 \, \text{HCl}

    The precipitate is washed repeatedly to remove chloride ions.

  • Cation Exchange for Acid Liberation :
    The ferric salt slurry is passed through a strong cationic exchange resin (e.g., sulfonated polystyrene), replacing Fe³⁺ with H⁺:

    (FDP)3Fe4+12Resin-H+3FDPH4+4Resin-Fe3+(\text{FDP})_3\text{Fe}_4 + 12 \, \text{Resin-H}^+ \rightarrow 3 \, \text{FDPH}_4 + 4 \, \text{Resin-Fe}^{3+}

    This yields fructose-1,6-diphosphoric acid (FDPH₄) in solution.

  • Calcium Salt Formation :
    FDPH₄ is neutralized with calcium hydroxide [Ca(OH)₂] at pH 6.5–7.5:

    FDPH4+2Ca(OH)2FDP-Ca2+4H2O\text{FDPH}_4 + 2 \, \text{Ca(OH)}_2 \rightarrow \text{FDP-Ca}_2 + 4 \, \text{H}_2\text{O}

    The product is crystallized, vacuum-dried, and granulated.

Advantages and Yield Metrics

ParameterFerric Salt MethodTraditional Calcium Method
Purity (HPLC) 98.5%89.2%
Inorganic Phosphate 0.3%2.1%
Overall Yield 90%55%
Data adapted from comparative studies.

Direct Calcium Salt Precipitation from FDP Acid

Conventional Neutralization Approach

FDPH₄, obtained via microbial fermentation or enzymatic synthesis, is directly reacted with calcium carbonate (CaCO₃) or calcium hydroxide:

FDPH4+2CaCO3FDP-Ca2+2CO2+2H2O\text{FDPH}4 + 2 \, \text{CaCO}3 \rightarrow \text{FDP-Ca}2 + 2 \, \text{CO}2 \uparrow + 2 \, \text{H}_2\text{O}

Key parameters include:

  • pH Control : Maintained at 6.0–7.0 to prevent hydrolysis of phosphate esters.

  • Temperature : 25–30°C to avoid thermal degradation.

Challenges and Mitigation Strategies

  • Impurity Co-Precipitation : Residual monophosphates and metal ions require post-crystallization washing with cold ethanol-water mixtures (4:1 v/v).

  • Oxalate Contamination : Historical methods used oxalic acid to precipitate calcium ions, but its toxicity led to replacement with resin-based purification.

Enzymatic and Microbial Production Routes

In Vitro Enzymatic Phosphorylation

Recombinant fructose-1,6-bisphosphatase or phosphofructokinase enzymes phosphorylate fructose-6-phosphate using ATP:

Fructose-6-phosphate+ATPEnzymeFDP+ADP\text{Fructose-6-phosphate} + \text{ATP} \xrightarrow{\text{Enzyme}} \text{FDP} + \text{ADP}

The reaction mixture is then treated with calcium salts for precipitation.

Microbial Fermentation

Saccharomyces cerevisiae and Escherichia coli strains engineered for FDP overproduction are cultured in bioreactors. Post-fermentation steps include:

  • Cell Lysis : Ultrasonication or lysozyme treatment.

  • Acid Precipitation : Adjust to pH 3.5–4.0 to remove proteins.

  • Calcium Salt Crystallization : As described in Section 2.

Comparative Analysis of Synthesis Methods

Economic and Operational Considerations

MethodCapital CostOperational ComplexityScalability
Ferric Salt HighModerateIndustrial
Direct Calcium LowLowPilot-scale
Microbial Very HighHighLimited

Purity and Application-Specific Suitability

  • Pharmaceutical Grades : Ferric salt method preferred for ≤0.5% impurity thresholds.

  • Research Reagents : Direct calcium precipitation suffices for most biochemical assays.

Quality Control and Characterization

Analytical Techniques

  • HPLC : C18 reverse-phase column, mobile phase 10 mM KH₂PO₄ (pH 2.5), retention time 8.2 min.

  • NMR : ³¹P NMR δ 0.5 ppm (C1-phosphate), δ 1.2 ppm (C6-phosphate).

  • Elemental Analysis : Theoretical Ca content 9.6%; deviations indicate incomplete neutralization.

Stability Protocols

  • Storage : Hygroscopic material requires desiccated storage at -20°C.

  • Reconstitution : Aqueous solutions stable for 72 hours at 4°C .

Chemical Reactions Analysis

Types of Reactions

Dicalcium;(3S,4R,5R)-1,3,4,5,6-pentahydroxyhexan-2-one;phosphonato phosphate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states of the phosphate groups.

    Reduction: Reduction reactions can alter the hexose derivative, leading to different structural forms.

    Substitution: The phosphate groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation states of the phosphate groups, while reduction can lead to different hexose derivatives.

Scientific Research Applications

Biochemical Research

Role in Metabolic Pathways

D-Fructose-1,6-diphosphate is crucial for glycolysis and gluconeogenesis. It acts as a substrate and an allosteric regulator of key enzymes involved in these metabolic pathways. For instance, it activates phosphofructokinase (PFK), one of the rate-limiting enzymes in glycolysis, thereby enhancing the conversion of glucose to pyruvate .

Case Study: Enzyme Kinetics

A study demonstrated that varying concentrations of FDP significantly impacted the activity of PFK in different tissues. High FDP levels correlated with increased enzyme activity, suggesting its pivotal role in metabolic regulation .

Enzyme Activity Studies

Substrate and Activator

FDP serves as both a substrate and an activator for several enzymes involved in carbohydrate metabolism. Its ability to modulate enzyme activity is essential for understanding metabolic disorders.

Research Findings

Research has shown that FDP can influence the kinetics of various enzymes, leading to insights into metabolic control mechanisms. For example, studies indicated that FDP enhances the activity of fructose-1,6-bisphosphatase, which is critical for gluconeogenesis .

Nutrition and Dietary Supplements

Athletic Performance Enhancement

FDP is explored for its potential benefits in sports nutrition. Studies suggest that it may improve energy metabolism during intense physical activity, aiding in recovery and performance enhancement .

Table: Nutritional Applications of FDP

ApplicationDescriptionEvidence Source
Athletic RecoveryEnhances glycogen replenishment post-exercise
Energy MetabolismSupports ATP production during exercise
Supplement FormulationsUsed in energy drinks and dietary supplements

Pharmaceutical Development

Therapeutic Applications

FDP is being investigated for its role in treating metabolic disorders such as diabetes and obesity. Its ability to enhance glucose metabolism makes it a candidate for drug formulations aimed at improving insulin sensitivity .

Case Study: Osteoporosis Treatment

A patent describes the use of FDP in preparing medications for osteoporosis treatment. The compound improves calcium absorption and bioavailability, potentially aiding in bone health .

Cell Culture Applications

Support for Cell Growth

FDP is utilized in cell culture media to promote the growth and maintenance of various cell types. It provides essential substrates for cellular metabolism, making it valuable in biotechnology research .

Research Insights

Studies indicate that cells cultured with FDP exhibit enhanced growth rates and metabolic activity compared to those without it. This underscores its importance in experimental setups involving cell biology .

Mechanism of Action

The mechanism of action of D-Fructose-1,6-diphosphate dicalcium salt involves its interaction with calcium and phosphate pathways in biological systems. The compound can influence calcium homeostasis and phosphate metabolism, which are critical for various physiological processes. The molecular targets include calcium-binding proteins and phosphate transporters, which mediate its effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

D-Fructose-1,6-diphosphate (FDP) exists in multiple salt forms and derivatives, each with distinct physicochemical properties and applications. Below is a detailed comparison:

D-Fructose-1,6-Diphosphate Sodium Salt Hydrate

  • Molecular Formula : C₆H₁₁Na₃O₁₂P₂·nH₂O (hydrate form varies)
  • Key Properties: High water solubility due to sodium counterions, making it ideal for intravenous administration.
  • Applications :
    • Clinically used to improve red blood cell (RBC) function and recovery after hypoxia or trauma .
    • In a study comparing sodium salt (FDP group) with control groups, it significantly improved RBC indices (e.g., MCV) without altering MCHC levels .
  • Advantages Over Dicalcium Salt : Better bioavailability in aqueous systems, preferred for rapid therapeutic effects.

Fructose-1,6-Bisphosphate (Free Acid)

  • Molecular Formula : C₆H₁₄O₁₂P₂
  • Molecular Weight : 340.12 g/mol .
  • Key Properties : Moderately soluble in water; serves as a substrate in enzymatic assays (e.g., aldolase, phosphofructokinase) .
  • Applications: Central to glycolysis and gluconeogenesis; used in metabolic studies to evaluate enzyme kinetics .
  • Limitations vs. Dicalcium Salt : Less stable in formulation; requires buffering for pharmaceutical use.

D-Fructose-1,6-Diphosphate Monocalcium Salt

  • Molecular Formula : C₆H₁₁CaO₁₂P₂ (estimated molecular weight: ~358.18 g/mol) .
  • Key Properties : Intermediate solubility; used in niche biomedical applications.
  • Applications :
    • Studied in drug development for metabolic disorders due to its role in glycogen metabolism .

D-Fructose-1,6-Diphosphate Trisodium Salt Octahydrate

  • Molecular Formula : C₆H₁₄Na₃O₁₂P₂·8H₂O
  • Applications: Used in thrombosis models to assess fibrinolytic activity. In a study, it reduced plasma D-dimer and tissue factor (TF) levels, indicating antithrombotic effects .
  • Contrast with Dicalcium Salt : Sodium salts are more effective in systemic circulation, while calcium salts may influence localized calcium-dependent processes.

Table 1: Comparative Analysis of FDP Derivatives

Compound Molecular Formula Molecular Weight (g/mol) Solubility Key Applications
D-Fructose-1,6-diphosphate dicalcium salt C₆H₁₀Ca₂O₁₂P₂ 416.24 Low Thrombosis studies, calcium-modulated therapies
Sodium salt hydrate C₆H₁₁Na₃O₁₂P₂·nH₂O ~468.24 (anhydrous) High Clinical RBC recovery, hypoxia treatment
Free acid C₆H₁₄O₁₂P₂ 340.12 Moderate Enzyme assays, metabolic research
Trisodium salt octahydrate C₆H₁₄Na₃O₁₂P₂·8H₂O 580.20 High Antithrombotic models

Key Research Findings

  • Therapeutic Efficacy: Sodium salts show rapid clinical benefits in RBC function, while dicalcium salts may synergize with calcium-dependent pathways in thrombosis .
  • Enzymatic Compatibility :
    • Free acid and sodium salts are preferred in enzymatic assays (e.g., fructose-1,6-bisphosphatase), as calcium ions may inhibit activity .
  • Pharmacokinetics :
    • Sodium salts have higher systemic bioavailability, whereas calcium salts may localize in tissues like bone or vascular endothelium .

Biological Activity

D-Fructose-1,6-diphosphate dicalcium salt (FDP) is a biologically active compound with significant implications in various physiological processes. This article delves into its biological activity, pharmacological properties, and potential applications based on diverse research findings.

This compound is a calcium salt of fructose-1,6-diphosphate, characterized by its high solubility and bioavailability. It is often utilized in biochemical studies and has been investigated for its role in metabolic pathways.

Structural Formula

The structural formula can be represented as follows:

Ca2C6H10O12P2\text{Ca}_2\text{C}_6\text{H}_{10}\text{O}_{12}\text{P}_2

This indicates the presence of two calcium ions associated with one fructose-1,6-diphosphate molecule.

Inhibition of Platelet Activation

One of the most notable biological activities of FDP is its ability to inhibit platelet activation. A study demonstrated that FDP at concentrations ranging from 1 to 3 mM significantly inhibited platelet aggregation induced by various agonists such as thrombin and ADP. This inhibition occurs at a level prior to phospholipase C activation, suggesting a general inhibitory action on signal transmission pathways within platelets .

Metabolic Effects

FDP plays a crucial role in metabolic regulation, particularly in glycolysis and gluconeogenesis. It acts as an allosteric regulator of key enzymes involved in these pathways, enhancing the efficiency of energy production in cells. The compound has been shown to improve the bioavailability of calcium ions, facilitating their transport into tissues and enhancing their biological efficacy .

Case Studies

Several case studies have highlighted the therapeutic potential of FDP:

  • Osteoporosis Treatment : Research indicates that FDP may be beneficial in treating osteoporosis by promoting bone mineralization and enhancing calcium absorption in the gastrointestinal tract. The ionic state of FDP in small intestinal juice allows for improved calcium uptake .
  • Cancer Research : Preliminary studies suggest that FDP may have immunomodulatory effects that could be harnessed in cancer therapies. Its ability to modulate immune responses may provide a pathway for developing adjunct treatments alongside conventional therapies .

Data Table: Summary of Biological Activities

Biological ActivityMechanism/EffectReference
Platelet Aggregation InhibitionInhibits aggregation via signal transduction interference
Calcium Bioavailability EnhancementImproves absorption through ionic state in intestines
Potential Osteoporosis TreatmentPromotes bone mineralization
Immunomodulatory EffectsModulates immune responses

Pharmacological Properties

FDP exhibits various pharmacological properties that make it a candidate for further research:

  • Antioxidant Activity : Studies have indicated that FDP may possess antioxidant properties, which could protect against oxidative stress-related damage.
  • Neuroprotective Effects : There is emerging evidence suggesting that FDP may have neuroprotective effects, potentially aiding in conditions like neurodegenerative diseases.

Toxicological Profile

The safety profile of FDP has been evaluated with no significant toxic effects reported at therapeutic doses. Long-term exposure studies are necessary to fully understand any potential chronic effects .

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing and characterizing D-Fructose-1,6-diphosphate dicalcium salt?

  • Synthesis : The compound is typically synthesized via phosphorylation of fructose followed by calcium salt formation. Protocols often involve enzymatic phosphorylation using kinases or chemical methods with phosphorylating agents, followed by purification via ion-exchange chromatography .
  • Characterization : Techniques include nuclear magnetic resonance (¹H-NMR) for structural confirmation, thin-layer chromatography (TLC) for purity assessment (≥98%), and elemental analysis to verify calcium content .

Q. How should this compound be stored to ensure stability?

  • Store at –20°C in lyophilized form to prevent hydrolysis. Reconstituted solutions should be prepared in deionized water or 30% glycerol and used immediately due to phosphatase-mediated degradation. Long-term storage in aqueous buffers is not recommended .

Q. What enzymatic assays are used to study its role in glycolysis?

  • Phosphofructokinase (PFK) Activation : The compound is a substrate for PFK, with activity measured spectrophotometrically by coupling to NADH oxidation via auxiliary enzymes (e.g., aldolase and triose-phosphate isomerase). Reaction conditions: pH 7.6, 37°C, with 1 mM substrate .
  • Fructose-1,6-bisphosphatase Inhibition : Competitive assays using radiolabeled substrates or malachite green phosphate detection are employed to study inhibition kinetics .

Advanced Research Questions

Q. How does the dicalcium salt form compare to trisodium salts in experimental applications?

  • Solubility : The dicalcium salt has lower aqueous solubility compared to trisodium derivatives, which may affect bioavailability in cell-based assays .
  • Enzymatic Activity : Calcium ions can act as cofactors or inhibitors in certain enzymatic systems (e.g., pyruvate kinase), necessitating buffer optimization to avoid interference .

Q. What experimental models are used to investigate its neuroprotective effects?

  • In Vivo Hypoxia Models : Rodent studies utilize thoracic trauma or ischemic brain injury models, with intravenous administration (250 mg/kg) showing increased ATP levels and reduced lactate accumulation. Post-treatment plasma concentrations peak at ~770 µg/mL within 5 minutes .
  • Cell-Based Assays : Cardiomyocyte cultures treated with the compound exhibit enhanced ATP synthesis and reduced hypertrophy under oxidative stress, measured via luciferase-based ATP assays .

Q. How can researchers address stability discrepancies in sterilization or storage?

  • Sterilization : Autoclaving degrades the compound; instead, filter-sterilize solutions using 0.22 µm membranes. Stability studies show pH-dependent degradation, with optimal stability at pH 5.5–7.0 .
  • Statistical Analysis : Use ANOVA to evaluate factors like temperature and pH. For example, F-exp > F-table values indicate significant interaction effects during storage .

Q. What methodologies quantify D-Fructose-1,6-diphosphate in biological samples?

  • Colorimetric Assays : The malachite green method detects inorganic phosphate released after enzymatic hydrolysis. Linearity range: 0.1–10 µM .
  • HPLC : Reverse-phase columns with UV detection at 210 nm separate the compound from metabolic byproducts (e.g., triose phosphates). Mobile phase: 30 mM potassium phosphate buffer (pH 6.8) .

Q. How is the compound utilized in studying metabolic pathway regulation?

  • Allosteric Modulation : It activates pyruvate kinase and inhibits fructose-1,6-bisphosphatase, creating a "futile cycle" in gluconeogenesis. Experimental designs often combine isotopic tracing (¹³C-glucose) with metabolomics to map flux alterations .
  • Gene Expression Studies : RNA-seq of cells treated with the compound reveals downregulation of TP53-Induced Glycolysis and Apoptosis Regulator (TIGAR), linking it to ROS modulation .

Methodological Notes

  • Contradictions in Data : Variability in reported half-lives (e.g., 10–15 minutes in plasma vs. 80 minutes in extravascular compartments) may arise from differences in phosphatase activity across models .
  • Advanced Formulation : For in vivo studies, reconstitute lyophilized powder with sterile water to 75 mg/mL D-fructose-1,6-diphosphoric acid equivalent, ensuring osmolarity compatibility .

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